![molecular formula C12H8N2S2 B2398358 2,6-Bis(thiophen-2-yl)pyrazine CAS No. 850501-55-2](/img/structure/B2398358.png)
2,6-Bis(thiophen-2-yl)pyrazine
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Overview
Description
2,6-Bis(thiophen-2-yl)pyrazine is a chemical compound with the molecular formula C12H8N2S2 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazine derivatives has been achieved through various methods such as condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . The specific synthesis process for 2,6-Bis(thiophen-2-yl)pyrazine is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of 2,6-Bis(thiophen-2-yl)pyrazine consists of a pyrazine ring with two thiophene rings attached at the 2 and 6 positions . Further details about the exact structure are not available in the retrieved resources.Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Bis(thiophen-2-yl)pyrazine are not detailed in the available resources, pyrazine compounds are known to be involved in a variety of chemical reactions .Scientific Research Applications
Electrochromic Materials
2,6-Bis(thiophen-2-yl)pyrazine derivatives have been utilized as donor units in the synthesis of donor-acceptor polymeric electrochromic materials. These polymers, characterized by their spectroelectrochemical and electrochemical properties, exhibit color changes under applied voltage, making them suitable for applications in NIR electrochromic devices (Zhao et al., 2014).
Structural Characterization
The compound has been subject to structural analysis revealing the inclinations of thienyl rings to the pyridopyrazine moiety, which could have implications for its chemical behavior and application in material science (Popek & Crundwell, 2019).
Metal Complex Synthesis
Novel derivatives of 2,6-Bis(thiophen-2-yl)pyrazine have been synthesized to form metal complexes, with a particular focus on zinc and copper complexes. These complexes were structurally characterized and showed unique properties, hinting at potential applications in fields such as catalysis or material science (Zhao et al., 2015).
Semiconductor Applications
Derivatives of 2,6-Bis(thiophen-2-yl)pyrazine have been synthesized and used in donor-acceptor copolymer semiconductors. These copolymers were analyzed for their optical, electrochemical, and field-effect charge transport properties, indicating their potential use in semiconducting devices (Zhu et al., 2006).
Photovoltaic Applications
2,6-Bis(thiophen-2-yl)pyrazine has also found applications in photovoltaic devices. Studies have focused on synthesizing and characterizing copolymers that incorporate the compound, examining their optical, electrochemical properties, and photovoltaic performances, suggesting their suitability in polymer-based photovoltaic devices (Li et al., 2010).
Future Directions
Pyrazine derivatives, including 2,6-Bis(thiophen-2-yl)pyrazine, have potential applications in various fields. For instance, hole-transporting interlayers based on pyrazine-containing conjugated polymers have been used in perovskite solar cells . Furthermore, the combination of pyrazine, thiophene, and benzodithiophene units has been identified as a successful example of polymeric hole-transport material (HTM) backbone design for perovskite solar cells with promising efficiency and high operational stability .
properties
IUPAC Name |
2,6-dithiophen-2-ylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-13-8-10(14-9)12-4-2-6-16-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDGCHDJXMJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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